molecular formula C15H14N2S2 B3009785 6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine CAS No. 890959-57-6

6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine

Cat. No. B3009785
CAS RN: 890959-57-6
M. Wt: 286.41
InChI Key: JOYPYRHBJDTFIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine” is a derivative of benzo[d]thiazol-2-amine, which is a type of heterocyclic compound. These compounds often have interesting biological activities and are used in medicinal chemistry .


Molecular Structure Analysis

The molecule likely contains a benzothiazole ring (a bicyclic compound with a benzene ring fused to a thiazole ring), a methylthio group (-SCH3) at the 6-position, and a p-tolyl group (a phenyl ring with a methyl group at the para position) attached to the nitrogen atom of the benzothiazole .


Chemical Reactions Analysis

Again, while specific reactions involving “6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine” are not available, benzothiazoles are known to participate in a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine” would depend on its specific structure. For example, the presence of the benzothiazole ring could contribute to aromaticity and stability, the methylthio group could affect polarity and reactivity, and the p-tolyl group could influence hydrophobicity .

Future Directions

Benzothiazoles and their derivatives are an active area of research in medicinal chemistry, with potential applications in the development of new pharmaceuticals . Therefore, “6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine” and similar compounds could be of interest in future studies.

properties

IUPAC Name

N-(4-methylphenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S2/c1-10-3-5-11(6-4-10)16-15-17-13-8-7-12(18-2)9-14(13)19-15/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYPYRHBJDTFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=C(S2)C=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.